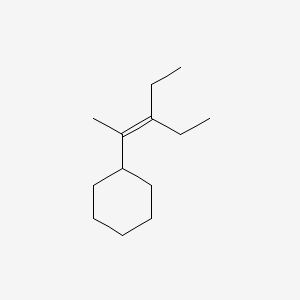
(2-Ethyl-1-methyl-1-butenyl)cyclohexane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Ethyl-1-methyl-1-butenyl)cyclohexane is an organic compound with the molecular formula C13H24 and a molecular weight of 180.33 g/mol It is a derivative of cyclohexane, featuring a substituted butenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Ethyl-1-methyl-1-butenyl)cyclohexane typically involves the alkylation of cyclohexane with a suitable butenyl derivative. One common method is the Friedel-Crafts alkylation, where cyclohexane reacts with 2-ethyl-1-methyl-1-butenyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar alkylation processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced separation techniques to isolate the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
(2-Ethyl-1-methyl-1-butenyl)cyclohexane undergoes various chemical reactions, including:
Substitution: Halogenation reactions, such as bromination using N-bromosuccinimide (NBS), can introduce bromine atoms into the molecule.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: H2, Pd/C, elevated pressure and temperature.
Substitution: NBS, light or radical initiators.
Major Products
Oxidation: Alcohols, ketones, carboxylic acids.
Reduction: Saturated alkyl derivatives.
Substitution: Halogenated cyclohexane derivatives.
Applications De Recherche Scientifique
(2-Ethyl-1-methyl-1-butenyl)cyclohexane has several applications in scientific research:
Mécanisme D'action
The mechanism of action of (2-Ethyl-1-methyl-1-butenyl)cyclohexane depends on its specific application. In biological systems, it may interact with cellular membranes or proteins, altering their function. The compound’s hydrophobic nature allows it to integrate into lipid bilayers, potentially affecting membrane fluidity and signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclohexane: The parent compound, lacking the butenyl substitution.
1-Ethyl-2-methylcyclohexane: A similar compound with different alkyl substitutions.
1-Methyl-2-ethylcyclohexane: Another isomer with a different arrangement of the ethyl and methyl groups.
Uniqueness
(2-Ethyl-1-methyl-1-butenyl)cyclohexane is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in research and industrial applications where specific reactivity or interactions are desired .
Propriétés
Numéro CAS |
74810-42-7 |
|---|---|
Formule moléculaire |
C13H24 |
Poids moléculaire |
180.33 g/mol |
Nom IUPAC |
3-ethylpent-2-en-2-ylcyclohexane |
InChI |
InChI=1S/C13H24/c1-4-12(5-2)11(3)13-9-7-6-8-10-13/h13H,4-10H2,1-3H3 |
Clé InChI |
OKUNFCUAPUTMHR-UHFFFAOYSA-N |
SMILES canonique |
CCC(=C(C)C1CCCCC1)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



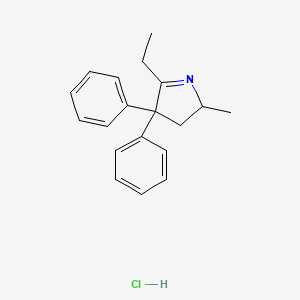

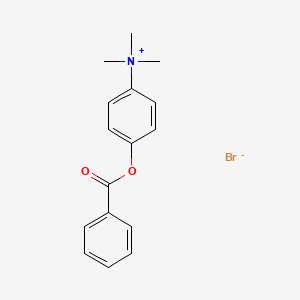

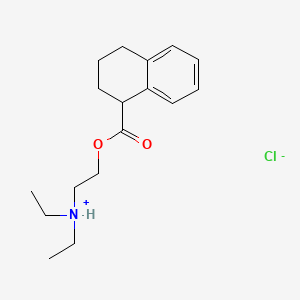
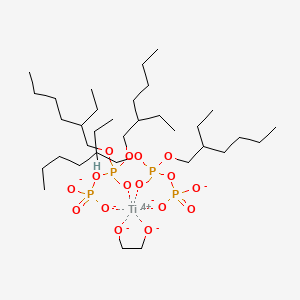
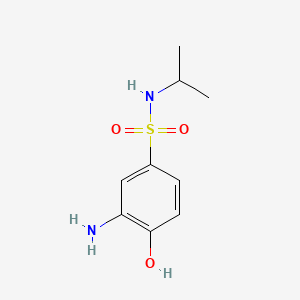
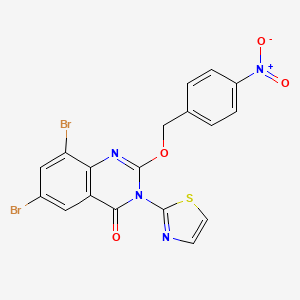
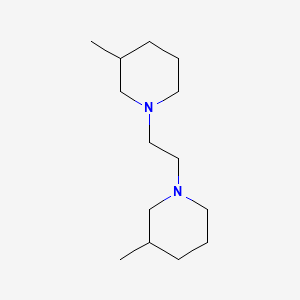
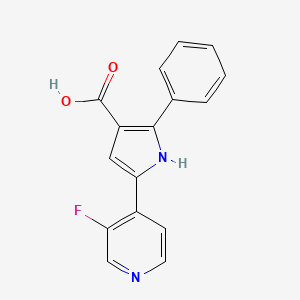

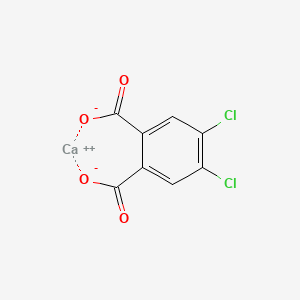
![5-[(2E)-2-hydroxyiminoacetyl]-1H-pyrimidine-2,4-dione](/img/structure/B13782703.png)
